molecular formula C20H22BrFN2O3S B3652699 N-(2-bromophenyl)-2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide

N-(2-bromophenyl)-2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide

Cat. No.: B3652699
M. Wt: 469.4 g/mol
InChI Key: KFQCCRDOPMSXES-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide is a complex organic compound that features a bromophenyl group, a cyclohexyl group, and a fluorophenyl sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.

    Cyclohexyl Group Introduction: The cyclohexyl group can be attached via a Grignard reaction or other alkylation methods.

    Final Coupling: The final step involves coupling the intermediates to form the desired compound, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl or cyclohexyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups.

Scientific Research Applications

N-(2-bromophenyl)-2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Material Science: Use in the development of new materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential as a biochemical tool.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2-[cyclohexyl-(4-chlorophenyl)sulfonylamino]acetamide
  • N-(2-chlorophenyl)-2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide

Uniqueness

The uniqueness of N-(2-bromophenyl)-2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrFN2O3S/c21-18-8-4-5-9-19(18)23-20(25)14-24(16-6-2-1-3-7-16)28(26,27)17-12-10-15(22)11-13-17/h4-5,8-13,16H,1-3,6-7,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQCCRDOPMSXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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